molecular formula C7H12O B14649790 Cyclopentanone, 2,4-dimethyl-, trans- CAS No. 51548-10-8

Cyclopentanone, 2,4-dimethyl-, trans-

Cat. No.: B14649790
CAS No.: 51548-10-8
M. Wt: 112.17 g/mol
InChI Key: UKJQTRVEZWBIRE-PHDIDXHHSA-N
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Description

Cyclopentanone, 2,4-dimethyl-, trans- is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclopentane ring in a trans configuration. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.

Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .

Types of Reactions:

    Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .

Comparison with Similar Compounds

Uniqueness: Cyclopentanone, 2,4-dimethyl-, trans- is unique due to its specific methyl group positioning and trans configuration, which imparts distinct chemical and physical properties compared to its isomers and other cyclopentanone derivatives .

Properties

CAS No.

51548-10-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2R,4R)-2,4-dimethylcyclopentan-1-one

InChI

InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

UKJQTRVEZWBIRE-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C(=O)C1)C

Canonical SMILES

CC1CC(C(=O)C1)C

Origin of Product

United States

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